Anti-HSV-2 Activity: Direct Comparison Against Clinical Standard Acyclovir
In a head-to-head assay against herpes simplex virus type 2 (HSV-2), cypellocarpin C demonstrated superior potency and a substantially higher selectivity index compared to acyclovir, the gold-standard antiviral drug .
| Evidence Dimension | Anti-HSV-2 activity (EC50) and selectivity index (CC50/EC50) |
|---|---|
| Target Compound Data | EC50: 0.73 μg/mL; Selectivity Index: 287.7 |
| Comparator Or Baseline | Acyclovir: EC50: 1.75 μg/mL; Selectivity Index: 120.0 |
| Quantified Difference | Cypellocarpin C EC50 is 2.4-fold lower (more potent); Selectivity Index is 2.4-fold higher (indicating a wider therapeutic window in this in vitro model) |
| Conditions | In vitro HSV-2 replication assay using Vero cells |
Why This Matters
This direct quantitative comparison provides a clear, data-driven justification for selecting cypellocarpin C over acyclovir in HSV-2 research programs, particularly when exploring mechanisms distinct from viral DNA polymerase inhibition or when addressing acyclovir-resistant strains.
- [1] Brezáni V, Leláková V, Hassan STS, Berchová-Bímová K, Nový P, Klouček P, et al. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill. Viruses. 2018;10(7):360. doi:10.3390/v10070360 View Source
